

The Enigmatic Alkaloid: A Comprehensive Review of (+/-)-Tortuosamine

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Compound of Interest

Compound Name: (+/-)-Tortuosamine

Cat. No.: B15193512

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A deep dive into the chemical intricacies and historical significance of **(+/-)-tortuosamine**, a notable alkaloid from the *Sceletium* genus, is presented here for researchers, scientists, and professionals in drug development. This technical guide synthesizes the available literature, offering a thorough examination of its discovery, synthesis, and the ongoing exploration of its biological activities.

Historical Context and Discovery

(+/-)-Tortuosamine is a pyridine-based alkaloid first isolated in 1971 from *Sceletium tortuosum*, a succulent plant native to South Africa.^{[1][2]} Plants of the *Sceletium* genus, colloquially known as "kanna" or "kougoed," have a long history of use in traditional South African medicine for their mood-elevating, sedative, and analgesic properties.^{[3][4]} Tortuosamine belongs to a diverse family of over 25 alkaloids identified from *S. tortuosum*, which are broadly classified into four main structural types: mesembrine, *Sceletium* A4, joubertiamine, and tortuosamine.^{[5][6]} Structurally, tortuosamine is categorized as a ring C-seco *Sceletium* alkaloid A4 type.^[7]

The traditional preparation of *Sceletium* often involves a fermentation process, which has been suggested to alter the relative concentrations of the various alkaloids, potentially impacting the plant's overall pharmacological effect.^[7] While much of the early research focused on the more abundant alkaloid, mesembrine, the unique structure of tortuosamine has made it a compelling

target for synthetic chemists and a subject of interest for its potential contribution to the plant's bioactivity.

Total Synthesis of (+/-)-Tortuosamine

The chemical synthesis of **(+/-)-tortuosamine** has been accomplished by several research groups. A notable approach involves a collective formal and total synthesis strategy that also yields other *Sceletium* alkaloids.^[2] Key synthetic strategies employed include the Wittig olefination–Claisen rearrangement protocol and a synergistic Cu(I)/iminium catalyzed [3 + 3] condensation.^[2]

Representative Synthetic Approach

One of the documented total syntheses of **(+/-)-tortuosamine** is outlined below. The following experimental protocol is a summarized representation based on published literature and is intended for informational purposes.

Experimental Protocol: Synthesis of **(+/-)-Tortuosamine**

- Step 1: Synthesis of the Cyclohexanone Precursor: The synthesis often commences with a suitably substituted cyclohexanone derivative. Methodologies for the construction of this key intermediate vary, with some approaches utilizing a Wittig olefination–Claisen rearrangement sequence to establish the necessary carbon framework.
- Step 2: Formation of the Pyridine Ring: A crucial step in the synthesis is the construction of the pyridine ring. One effective method is the synergistic Cu(I)/iminium catalyzed [3 + 3] condensation of an O-acetylketoxime derived from the cyclohexanone precursor with an α,β -unsaturated aldehyde, such as acrolein.^[2]
- Step 3: Final Elaboration and Isolation: The final steps typically involve standard organic transformations to install the requisite functional groups and purification of the final product, **(+/-)-tortuosamine**, often through chromatographic techniques.

Quantitative Data from a Representative Synthesis

Step	Reaction	Reagents and Conditions	Yield (%)
1	Wittig Olefination-Claisen Rearrangement	Varies depending on starting material	Not explicitly reported for this specific sequence in available abstracts
2	Cu(I)/iminium catalyzed [3 + 3] condensation	O-acetylketoxime, Acrolein, Cu(I) catalyst, Iminium catalyst	Not explicitly reported for this specific sequence in available abstracts
3	Conversion to (+/-)-N-Formyltortuosamine	(+/-)-Tortuosamine, Reagents for formylation	Not explicitly reported for this specific sequence in available abstracts

Note: The specific yields for each step in the synthesis of **(+/-)-tortuosamine** are not readily available in the abstracts of the surveyed literature. Access to the full experimental details within the cited papers is required for a complete quantitative summary.

Characterization Data

The structural elucidation of synthetic **(+/-)-tortuosamine** is confirmed through various spectroscopic methods.

Spectroscopic Data for **(+/-)-Tortuosamine**

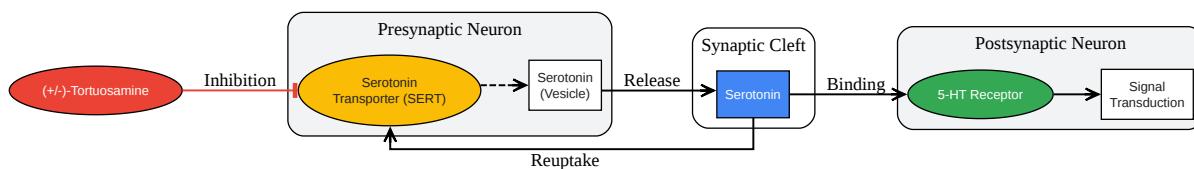
Technique	Data
¹ H NMR	Specific chemical shifts and coupling constants would be detailed in the experimental sections of synthesis papers.
¹³ C NMR	Specific chemical shifts would be detailed in the experimental sections of synthesis papers.
Mass Spec.	Expected molecular ion peak corresponding to the molecular weight of tortuosamine.

Note: Detailed ¹H and ¹³C NMR data are typically provided in the supporting information of the full research articles on the synthesis of the molecule.

Biological Activity and Pharmacological Potential

The biological activity of *Sceletium tortuosum* extracts is well-documented, with demonstrated effects on the central nervous system.^[8] These effects are largely attributed to the alkaloid content, with a significant focus on mesembrine. The primary mechanisms of action identified for *S. tortuosum* extracts are serotonin reuptake inhibition and phosphodiesterase-4 (PDE4) inhibition.^{[8][9]}

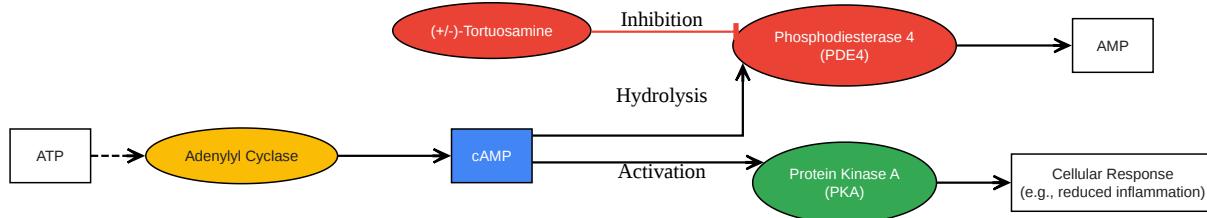
Signaling Pathway: Serotonin Reuptake Inhibition



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Caption: Inhibition of the Serotonin Transporter (SERT) by **(+/-)-Tortuosamine**.

Signaling Pathway: PDE4 Inhibition

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Caption: Inhibition of Phosphodiesterase 4 (PDE4) by **(+/-)-Tortuosamine**.

While the activity of the whole plant extract is established, there is a notable lack of publicly available data on the specific biological activity of isolated **(+/-)-tortuosamine**. Quantitative data, such as IC_{50} or K_i values for serotonin reuptake and PDE4 inhibition by pure tortuosamine, are not found in the current body of literature. This represents a significant knowledge gap and an area for future research.

General Experimental Protocols for Biological Assays

The following are generalized protocols for the key biological assays relevant to the known activity of Sceletium alkaloids.

Experimental Protocol: Serotonin Reuptake Inhibition Assay (General)

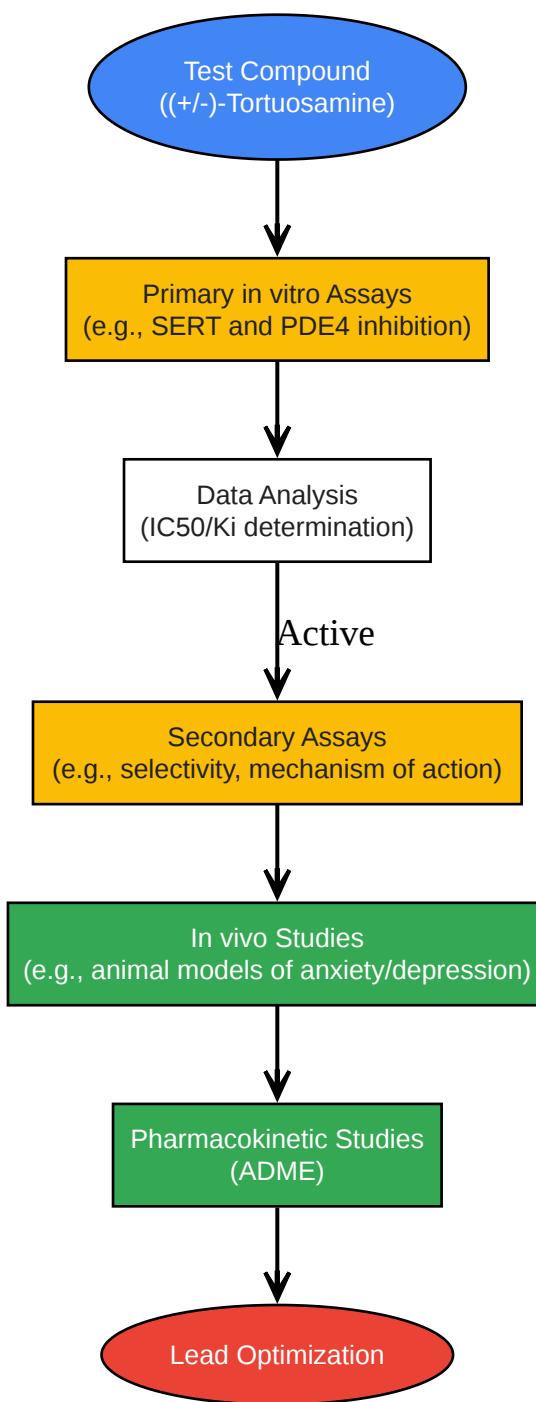
- Objective: To determine the *in vitro* potency of a compound to inhibit the serotonin transporter (SERT).
- Methodology: A common method involves using cells endogenously expressing SERT (e.g., JAR cells) or synaptosomes prepared from rat brain tissue.
 - Cells or synaptosomes are incubated with varying concentrations of the test compound.
 - A radiolabeled serotonin analog (e.g., [3 H]5-HT) is added to the incubation mixture.

- After a defined incubation period, the uptake of the radiolabeled serotonin is terminated.
- The amount of radioactivity taken up by the cells or synaptosomes is measured using scintillation counting.
- The percentage of inhibition at each concentration of the test compound is calculated, and the IC_{50} value is determined by non-linear regression analysis.

Experimental Protocol: PDE4 Inhibition Assay (General)

- Objective: To determine the *in vitro* potency of a compound to inhibit PDE4 activity.
- Methodology: Commercially available PDE4 enzyme and a fluorescently labeled cAMP substrate are often used.
 - The PDE4 enzyme is incubated with varying concentrations of the test compound in an appropriate assay buffer.
 - The enzymatic reaction is initiated by the addition of the fluorescently labeled cAMP substrate.
 - After a set incubation time, the reaction is stopped.
 - The amount of hydrolyzed substrate is quantified using a fluorescence polarization assay. The change in polarization is inversely proportional to the amount of cAMP hydrolyzed.
 - The percentage of inhibition at each concentration of the test compound is calculated, and the IC_{50} value is determined.

Experimental Workflow: General Biological Screening



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Caption: A generalized workflow for the biological evaluation of a compound like **(+/-)-tortuosamine**.

Future Directions

The study of **(+/-)-tortuosamine** presents several avenues for future research. A primary focus should be the determination of its specific biological activity. Isolating or synthesizing sufficient quantities of pure **(+/-)-tortuosamine** for comprehensive pharmacological screening is a critical next step. Elucidating its potency as a serotonin reuptake inhibitor and PDE4 inhibitor, as well as its selectivity for different PDE isoforms, will provide valuable insights into its potential therapeutic applications.

Furthermore, *in vivo* studies are necessary to understand the pharmacokinetics and physiological effects of isolated **(+/-)-tortuosamine**. Such studies would help to delineate its contribution to the overall pharmacological profile of *Sceletium tortuosum* and assess its potential as a standalone therapeutic agent. The development of enantioselective syntheses would also allow for the investigation of the biological activities of the individual enantiomers.

In conclusion, **(+/-)-tortuosamine** remains a fascinating natural product with a rich historical context and intriguing chemical structure. While its synthesis has been successfully addressed, its biological properties remain largely unexplored. Future research in this area holds the promise of uncovering new therapeutic leads and a deeper understanding of the pharmacology of *Sceletium* alkaloids.

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